molecular formula C12H14F3N3S B12597547 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide CAS No. 649768-01-4

2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide

Cat. No.: B12597547
CAS No.: 649768-01-4
M. Wt: 289.32 g/mol
InChI Key: CANBQMHIUFWELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is a thiosemicarbazone derivative characterized by a hydrazine-carbothioamide backbone linked to a 3-(trifluoromethyl)phenyl-substituted butylidene moiety. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. The compound’s reactivity and biological activity are influenced by the electron-withdrawing trifluoromethyl group, which modulates electronic properties and binding interactions .

Properties

CAS No.

649768-01-4

Molecular Formula

C12H14F3N3S

Molecular Weight

289.32 g/mol

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]butylideneamino]thiourea

InChI

InChI=1S/C12H14F3N3S/c1-2-4-10(17-18-11(16)19)8-5-3-6-9(7-8)12(13,14)15/h3,5-7H,2,4H2,1H3,(H3,16,18,19)

InChI Key

CANBQMHIUFWELW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and carbothioamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is its potential as an anticancer agent. Research indicates that this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, which is crucial in tumor angiogenesis and metastasis. By blocking VEGFR-2, the compound may hinder tumor growth and spread, positioning it as a promising therapeutic candidate for cancer treatment.

Enzyme Inhibition

The compound has shown effectiveness in binding to and inhibiting various enzymes. Its interaction with VEGFR-2 exemplifies its potential as an enzyme inhibitor, which could be leveraged in designing drugs targeting specific pathways involved in disease processes. The ability to form stable complexes with target enzymes enhances its selectivity and efficacy compared to other similar compounds.

Synthesis Process

The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazinecarbothioamide. This reaction is generally performed under reflux conditions in organic solvents like ethanol or methanol to facilitate product formation.

Structural Characteristics

The structural uniqueness of this compound lies in its combination of functional groups, which enhances its biological activity. The trifluoromethyl group contributes to its lipophilicity and potential bioactivity, making it a valuable scaffold for further modifications aimed at improving therapeutic efficacy.

Comparative Analysis with Related Compounds

Compound NameStructureKey Activities
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamideStructureVEGFR-2 inhibition
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesStructureAntimicrobial activity; AChE inhibition
1,2-Bis[3-(trifluoromethyl)phenyl]hydrazineStructurePotential anticancer properties

This table illustrates how 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide compares with other related compounds in terms of structure and biological activities.

Case Studies and Research Findings

Several studies have documented the biological activities of hydrazine derivatives, including those similar to 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide:

  • Antimycobacterial Activity : Analogous compounds have been evaluated against Mycobacterium tuberculosis and shown varying degrees of antimicrobial activity, indicating a broader therapeutic potential beyond cancer treatment .
  • Enzyme Inhibition Studies : Research has demonstrated that hydrazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting applications in neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific molecular targets. For instance, it has been shown to inhibit VEGFR-2 tyrosine kinase, which is crucial for tumor angiogenesis and metastasis . The inhibition of this pathway leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related hydrazine-carbothioamide derivatives have been synthesized and studied. Key comparisons include:

Compound Core Structure Substituents Key Properties Reference
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide Hydrazine-carbothioamide Benzimidazole-sulfanylbenzylidene High-yield synthesis (two steps); first reported structure with benzimidazole unit
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide Hydrazine-carbothioamide Triazole-nitrophenyl-ethylidene Confirmed (E)-configuration via X-ray diffraction; high thermal stability
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide (Target) Hydrazine-carbothioamide 3-Trifluoromethylphenyl-butylidene Hypothesized enhanced lipophilicity and metabolic resistance
Hydroxylated coumarin-based thiosemicarbazones (e.g., T1, T3, T6) Coumarin-thiosemicarbazone Hydroxylated coumarin-ethylidene Dual antityrosinase and antioxidant activity; superior to kojic acid

Key Observations :

  • Synthetic Complexity : Benzimidazole-containing analogues (e.g., ) require nucleophilic aromatic substitution steps, whereas the target compound’s synthesis may prioritize straightforward aldehyde-thiosemicarbazide condensation.
  • Biological Activity : Coumarin-based thiosemicarbazones (e.g., T6 in ) exhibit dual antioxidant and antityrosinase activity, suggesting that the trifluoromethylphenyl-butylidene derivative could similarly target oxidative stress-related pathways.
Physicochemical Properties
  • Melting Points : Benzimidazole derivatives (e.g., compounds 4–8 in ) show melting points ranging from 110°C to 192°C, influenced by aromaticity and hydrogen bonding. The target compound’s trifluoromethyl group may lower its melting point due to reduced crystallinity.
  • Solubility : The trifluoromethyl group enhances lipid solubility, contrasting with polar hydroxylated coumarin derivatives (e.g., T3, T6) .
Spectroscopic Characterization
  • 1H-NMR : Aromatic protons in benzimidazole derivatives (e.g., δ 7.5–8.2 ppm in ) align with those expected in the target compound. The trifluoromethyl group’s deshielding effect may shift adjacent protons upfield .
  • 13C-NMR : The CF3 carbon in the target compound would resonate at ~120 ppm (q, J = 270 Hz), distinct from benzimidazole-sulfanyl (δ ~160 ppm for C=S) .

Biological Activity

2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, enzyme inhibition, and cytotoxic effects based on recent research findings.

Chemical Structure and Properties

The compound features a hydrazine backbone with a carbothioamide functional group and a trifluoromethyl-substituted phenyl ring. Its structural formula can be represented as:

C12H14F3N3S\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_3\text{S}

This structure is significant as the trifluoromethyl group often enhances the biological activity of organic compounds.

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazine compounds, including those related to 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide, exhibit notable antimicrobial properties. For instance, N-alkyl derivatives of 4-(trifluoromethyl)benzoyl hydrazine have shown promising results against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimum inhibitory concentrations (MIC) varied significantly based on the alkyl chain length, with some derivatives demonstrating MIC values as low as 62.5 µM against M. kansasii .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study reported that various hydrazinecarboxamides exhibited moderate inhibition of these enzymes, with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . Notably, some compounds outperformed the clinically used drug rivastigmine in inhibiting AChE, suggesting potential applications in treating neurodegenerative diseases.

Study 1: Antimycobacterial Activity

In a comprehensive screening of hydrazine derivatives, researchers evaluated their efficacy against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The study found that while many derivatives had high MIC values (>250 µM), certain modifications improved activity significantly. For example, the N-hexyl derivative exhibited an MIC of 250 µM against M. avium, indicating that structural modifications can enhance biological efficacy .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition capabilities of various hydrazine derivatives, including those related to our compound of interest. The results highlighted that specific substitutions on the hydrazine structure could lead to enhanced inhibition of AChE, with some derivatives showing IC50 values lower than those of existing therapeutic agents . This suggests a pathway for developing new treatments for conditions such as Alzheimer's disease.

Data Summary

The following table summarizes key findings related to the biological activity of 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide and its derivatives:

Activity Target IC50/MIC Values Notes
AntimicrobialMycobacterium tuberculosis≥62.5 µMVariability based on alkyl chain length
Enzyme InhibitionAcetylcholinesterase (AChE)27.04 - 106.75 µMSome compounds more effective than rivastigmine
Butyrylcholinesterase (BuChE)58.01 - 277.48 µMModerate inhibition observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.